methyl 4-(sulfamoyloxy)benzoate
Description
Methyl 4-(sulfamoyloxy)benzoate is a benzoate ester derivative featuring a sulfamoyloxy (-OSO₂NH₂) group at the para position of the benzene ring.
Properties
Molecular Formula |
C8H9NO5S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
methyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C8H9NO5S/c1-13-8(10)6-2-4-7(5-3-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12) |
InChI Key |
LPYVSRFVXYNNGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(sulfamoyloxy)benzoate typically involves the esterification of 4-Sulfamoyloxy-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(sulfamoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
methyl 4-(sulfamoyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(sulfamoyloxy)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfamoyloxy group and the ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-(sulfamoyloxy)benzoate with analogous benzoate esters, focusing on substituent effects, synthesis, physicochemical properties, and spectroscopic characteristics.
Substituent Variations and Structural Analogues
Key Observations :
- Polarity and Acidity: The sulfamoyloxy group (-OSO₂NH₂) is expected to increase acidity compared to non-sulfonated analogs (e.g., methyl 4-hydroxybenzoate) due to the electron-withdrawing sulfonamide moiety. This contrasts with ethyl 4-(sulfooxy)benzoate (pKa ~1–2 for -OSO₃H) , where the sulfate group is more acidic than sulfamoyloxy.
- Hydrogen Bonding : Unlike methyl 4-benzyloxy-2-hydroxybenzoate , which exhibits intramolecular O–H···O hydrogen bonding, the sulfamoyloxy group may participate in intermolecular N–H···O interactions, influencing crystallinity and solubility.
Physicochemical Properties
Notes:
- Lipophilicity : The sulfamoyloxy group reduces lipophilicity compared to benzyloxy or alkoxy substituents, as seen in methyl 4-benzyloxy-2-hydroxybenzoate (logP ~2.5) .
- Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in non-polar solvents, similar to ethyl 4-(tosyloxy)benzoate .
Spectroscopic Characterization
- ¹H NMR : The sulfamoyloxy group’s NH₂ protons are expected to appear as a singlet near δ 6.0–7.0 ppm, comparable to sulfonamide analogs. For example, methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate shows aromatic protons at δ 8.3 ppm .
- IR Spectroscopy: Strong absorption bands for S=O (1150–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) would distinguish it from non-sulfonated esters.
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